molecular formula C11H15NO3 B8098538 2-Methoxy-L-homophenylalanine

2-Methoxy-L-homophenylalanine

Cat. No.: B8098538
M. Wt: 209.24 g/mol
InChI Key: XHMOJLCCRFYKKC-VIFPVBQESA-N
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Description

2-Methoxy-L-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a methoxy group (-OCH₃) attached to the aromatic ring of L-homophenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-L-homophenylalanine typically involves the following steps:

  • Starting Material: The synthesis begins with L-homophenylalanine as the starting material.

  • Methoxylation: The aromatic ring of L-homophenylalanine is subjected to methoxylation using methanol in the presence of a strong base, such as sodium hydride (NaH).

  • Purification: The resulting product is purified through crystallization or chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-L-homophenylalanine can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Common reagents include halides (e.g., chlorine, bromine) and strong bases (e.g., potassium tert-butoxide).

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methoxy-L-homophenylalanine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: It is used in the study of protein interactions and enzyme mechanisms.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxy-L-homophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound's binding affinity to certain receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • L-Phenylalanine

  • L-Tyrosine

  • L-Homophenylalanine

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Properties

IUPAC Name

(2S)-2-amino-4-(2-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMOJLCCRFYKKC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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